molecular formula C8H8O2 B158114 4-Methylphenyl formate CAS No. 1864-97-7

4-Methylphenyl formate

Cat. No.: B158114
CAS No.: 1864-97-7
M. Wt: 136.15 g/mol
InChI Key: NEIANUMOAXBNRT-UHFFFAOYSA-N
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Description

4-Methylphenyl formate, also known as this compound, is an organic compound with the molecular formula C9H10O2. It is an ester formed from formic acid and 4-methylphenol (p-cresol). This compound is known for its pleasant aromatic odor and is used in various applications, including as a fragrance and flavoring agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylphenyl formate can be synthesized through the esterification of formic acid with 4-methylphenol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of formic acid, 4-methylphenyl ester often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl formate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to formic acid and 4-methylphenol in the presence of water and an acid or base catalyst.

    Oxidation: The ester can undergo oxidation reactions to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction of the ester can yield alcohols and other reduced products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Formic acid and 4-methylphenol.

    Oxidation: 4-methylbenzoic acid and other oxidation products.

    Reduction: 4-methylbenzyl alcohol and other reduced products.

Scientific Research Applications

4-Methylphenyl formate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the fragrance and flavor industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of formic acid, 4-methylphenyl ester involves its interaction with various molecular targets and pathways. The ester can undergo hydrolysis to release formic acid and 4-methylphenol, which can then interact with biological systems. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

4-Methylphenyl formate can be compared with other similar esters, such as:

    Formic acid, phenylmethyl ester: Similar in structure but with a phenyl group instead of a 4-methylphenyl group.

    Formic acid, 2-methylphenyl ester: Similar in structure but with a 2-methylphenyl group instead of a 4-methylphenyl group.

    Formic acid, 4-methoxyphenyl ester: Similar in structure but with a 4-methoxyphenyl group instead of a 4-methylphenyl group.

The uniqueness of formic acid, 4-methylphenyl ester lies in its specific aromatic properties and its applications in the fragrance and flavor industry.

Properties

CAS No.

1864-97-7

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

(4-methylphenyl) formate

InChI

InChI=1S/C8H8O2/c1-7-2-4-8(5-3-7)10-6-9/h2-6H,1H3

InChI Key

NEIANUMOAXBNRT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC=O

Canonical SMILES

CC1=CC=C(C=C1)OC=O

1864-97-7

Origin of Product

United States

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